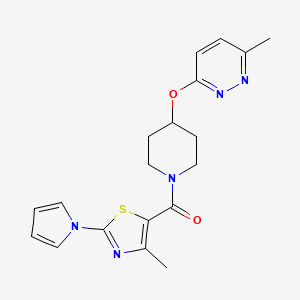

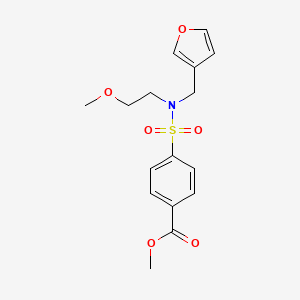

methyl 4-(N-(furan-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(N-(furan-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)benzoate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “methyl 4-{(furan-3-yl)methylsulfamoyl}benzoate”:

Antibacterial Agents

Methyl 4-{(furan-3-yl)methylsulfamoyl}benzoate has shown potential as an antibacterial agent. The furan ring in its structure is known for its antibacterial properties, which can be effective against both gram-positive and gram-negative bacteria . This makes it a promising candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

Antioxidant Activity

The compound’s structure suggests it may possess significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various chronic diseases. Research into furan derivatives has indicated their potential in neutralizing free radicals, thereby preventing cellular damage .

Anti-inflammatory Applications

Furan derivatives, including methyl 4-{(furan-3-yl)methylsulfamoyl}benzoate, have been studied for their anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines, making them useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Anticancer Research

The compound’s unique structure allows it to interact with various biological targets, making it a candidate for anticancer research. Furan derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth, providing a basis for developing new cancer therapies .

Antiviral Properties

Given the ongoing need for effective antiviral agents, methyl 4-{(furan-3-yl)methylsulfamoyl}benzoate is being explored for its potential antiviral properties. Furan-containing compounds have demonstrated activity against a range of viruses, including influenza and herpes simplex virus .

Neuroprotective Effects

Research into furan derivatives has also highlighted their neuroprotective effects. These compounds can protect neurons from damage caused by oxidative stress and inflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s . This makes methyl 4-{(furan-3-yl)methylsulfamoyl}benzoate a potential candidate for developing neuroprotective drugs.

Antifungal Activity

The compound’s structure suggests it may also possess antifungal properties. Furan derivatives have been effective against various fungal pathogens, making them useful in treating fungal infections . This application is particularly important in agriculture and medicine, where fungal infections can cause significant damage.

Analgesic Applications

Finally, methyl 4-{(furan-3-yl)methylsulfamoyl}benzoate may have potential as an analgesic. Furan derivatives have been studied for their pain-relieving properties, which could be beneficial in developing new pain management therapies .

These applications highlight the versatility and potential of methyl 4-{(furan-3-yl)methylsulfamoyl}benzoate in various fields of scientific research. Each application leverages the unique chemical properties of the compound, making it a valuable subject for further study.

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target enzymes involved in carbon-carbon bond formation .

Mode of Action

Based on its structural similarity to other organoboron reagents, it may participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound may affect biochemical pathways involved in carbon-carbon bond formation, such as the Suzuki–Miyaura cross-coupling reaction . This reaction is widely applied in organic synthesis, and its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. In the case of involvement in Suzuki–Miyaura cross-coupling reactions, the compound could facilitate the formation of new carbon-carbon bonds .

properties

IUPAC Name |

methyl 4-[furan-3-ylmethyl(2-methoxyethyl)sulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO6S/c1-21-10-8-17(11-13-7-9-23-12-13)24(19,20)15-5-3-14(4-6-15)16(18)22-2/h3-7,9,12H,8,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGAVBHNJHFGQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(N-(furan-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2844829.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2844833.png)

![3-(3-Chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2844837.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2844841.png)

![2-(4-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2844847.png)